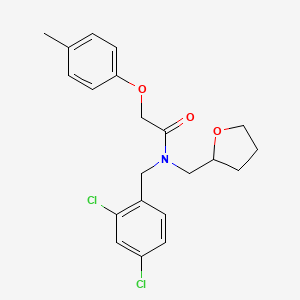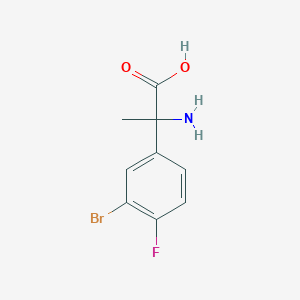
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-2-(3-Brom-4-fluorphenyl)propansäure beinhaltet typischerweise die Bromierung und Fluorierung eines Phenylalaninderivats. Ein übliches Verfahren ist die Bromierung von 4-Fluorphenylalanin unter Verwendung von Brom oder einem Bromierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform bei niedrigen Temperaturen durchgeführt, um eine Überbromierung zu verhindern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Bromierungs- und Fluorierungsprozesse umfassen, bei denen kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-2-(3-Brom-4-fluorphenyl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.
Reduktion: Das Bromatom kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Wasserstoffatom reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Substitution: Natriumhydroxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Wichtigste gebildete Produkte
Oxidation: Bildung von Oximen oder Nitrilen.
Reduktion: Bildung von 2-Amino-2-(4-fluorphenyl)propansäure.
Substitution: Bildung von 2-Amino-2-(3-Hydroxy-4-fluorphenyl)propansäure oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-Brom-4-fluorphenyl)propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenzielle Rolle bei der Hemmung von Enzymen und Proteininteraktionen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Amino-2-(3-Brom-4-fluorphenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Vorhandensein der Brom- und Fluoratome kann seine Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen erhöhen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Zentren bindet und so biochemische Stoffwechselwege moduliert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-3-(4-fluorphenyl)propansäure: Fehlt das Bromatom, was zu einer anderen chemischen Reaktivität und biologischen Aktivität führen kann.
3-Amino-2-(4-fluorphenyl)propansäure: Ähnliche Struktur, aber mit der Aminogruppe in einer anderen Position, was zu Variationen in ihren Eigenschaften führt.
Einzigartigkeit
2-Amino-2-(3-Brom-4-fluorphenyl)propansäure ist einzigartig durch das Vorhandensein von sowohl Brom- als auch Fluoratomen am Phenylring, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Dieses duale Substitutionsschema kann sein Potenzial als vielseitige Verbindung in verschiedenen Anwendungen verstärken.
Eigenschaften
Molekularformel |
C9H9BrFNO2 |
|---|---|
Molekulargewicht |
262.08 g/mol |
IUPAC-Name |
2-amino-2-(3-bromo-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)5-2-3-7(11)6(10)4-5/h2-4H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
KKJGDWYKYBXKCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)F)Br)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


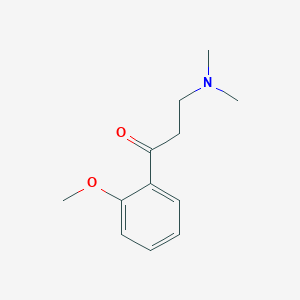
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
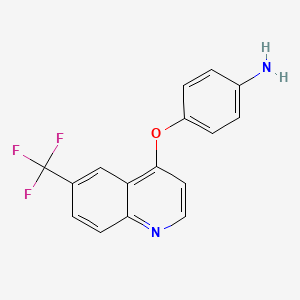
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)
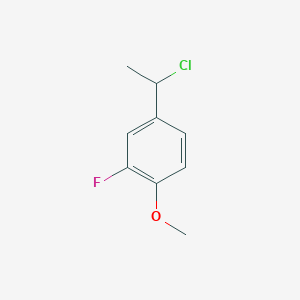


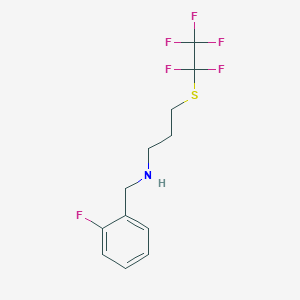
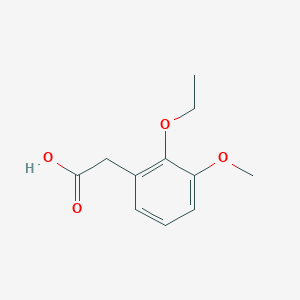
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

